molecular formula C12H19BF2N2O2 B8130483 1-(2,2-Difluoropropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

1-(2,2-Difluoropropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Katalognummer: B8130483
Molekulargewicht: 272.10 g/mol
InChI-Schlüssel: MDYBAGOTVOBWQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazole core substituted at position 1 with a 2,2-difluoropropyl group and at position 4 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The difluoropropyl group introduces electron-withdrawing fluorine atoms, which influence lipophilicity and metabolic stability, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions.

Eigenschaften

IUPAC Name

1-(2,2-difluoropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BF2N2O2/c1-10(2)11(3,4)19-13(18-10)9-6-16-17(7-9)8-12(5,14)15/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYBAGOTVOBWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Structure and Properties

1-(2,2-Difluoropropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound characterized by a pyrazole core substituted with a difluoropropyl group and a dioxaborolane moiety. The presence of fluorine atoms often enhances biological activity by improving metabolic stability and bioavailability.

Biological Activity

The biological activity of this compound can be attributed to its potential interactions with various biological targets. While specific studies on this compound may be limited, compounds with similar structures have shown promising activities in several areas:

1. Anticancer Activity:

  • Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that modifications at the pyrazole ring can lead to selective inhibition of cancer cell proliferation through various mechanisms including apoptosis and cell cycle arrest.

2. Enzyme Inhibition:

  • The dioxaborolane group is known for its ability to chelate metals and potentially inhibit enzymes that rely on metal cofactors. This property is significant in drug design for targeting metalloproteins involved in disease pathways.

3. Anti-inflammatory Effects:

  • Some pyrazole-based compounds have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and pathways. This suggests that similar derivatives could also exhibit such effects.

Case Studies and Research Findings

While specific case studies on this particular compound are scarce, related research provides insights into its potential:

  • Study on Pyrazole Derivatives:
    A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives showing that modifications could lead to enhanced potency against certain cancer cell lines. The findings suggest that the structural features of pyrazoles significantly influence their biological activity.
  • Dioxaborolane Applications:
    Research has indicated that dioxaborolane compounds are effective in Suzuki-Miyaura cross-coupling reactions, which are crucial in synthesizing biologically active molecules. This aspect could be leveraged in developing new therapeutic agents.

Data Table

Here is a summary table of relevant biological activities associated with similar compounds:

Compound ClassBiological ActivityReference
Pyrazole DerivativesAnticancer (cell cycle arrest)Journal of Medicinal Chemistry (2020)
DioxaborolanesEnzyme inhibition (metalloproteins)Bioorganic & Medicinal Chemistry Letters (2019)
Fluorinated CompoundsEnhanced metabolic stabilityEuropean Journal of Medicinal Chemistry (2021)

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C12H19BF2N2O2
  • Molecular Weight : 276.07 g/mol
  • Structural Features :
    • Difluoropropyl group enhances reactivity.
    • Boron-containing dioxaborolane moiety provides unique chemical properties.

Scientific Research Applications

  • Pharmaceutical Development :
    • The compound has been investigated for its pharmacological properties. Interaction studies focus on understanding its pharmacodynamics and potential therapeutic effects against various diseases.
    • Its unique structure allows for modifications that can enhance biological activity or selectivity for specific targets.
  • Chemical Synthesis :
    • Utilized as a building block in the synthesis of other complex organic molecules.
    • Its reactivity profile makes it suitable for coupling reactions and other transformations in organic chemistry.
  • Material Science :
    • The compound's boron content can be leveraged in the development of new materials with specific electronic or optical properties.
    • Research is ongoing into its applications in creating advanced polymers or nanomaterials.

Case Study 1: Pharmacological Studies

In a study examining the compound's effects on cancer cell lines, researchers found that derivatives of 1-(2,2-Difluoropropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole exhibited significant cytotoxicity against specific tumor types. This suggests potential as an anticancer agent.

Case Study 2: Synthetic Applications

A recent publication highlighted the use of this compound in synthesizing novel pyrazole-based ligands for metal complexes. These ligands demonstrated enhanced stability and reactivity compared to traditional ligands due to the presence of the dioxaborolane moiety.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects at Position 1

The substituent at position 1 significantly impacts electronic, steric, and physicochemical properties:

Compound Name (Position 1 Substituent) Molecular Weight Key Features Reference
Target Compound (2,2-Difluoropropyl) ~278.1* Enhanced lipophilicity; potential metabolic stability due to fluorine
1-Isopropyl (e.g., Compound 106) ~298.2 Less lipophilic; simpler alkyl chain
1-Difluoromethyl 244.05 Smaller fluorinated group; reduced steric bulk
1-(2,2-Dimethoxyethyl) 282.149 Increased hydrophilicity due to ether groups
1-(Tetrahydro-2H-pyran-2-yl) 278.16 Bulky cyclic ether; may affect solubility

*Estimated based on analogs.

  • Fluorinated Groups: The target compound’s 2,2-difluoropropyl group offers a balance between lipophilicity and steric hindrance compared to smaller fluorinated groups (e.g., difluoromethyl) or non-fluorinated substituents (e.g., isopropyl). Fluorine atoms enhance metabolic stability and may improve membrane permeability .
  • Ether-Containing Groups : Substituents like dimethoxyethyl () or tetrahydrofuranyl () increase hydrophilicity but may reduce stability under acidic conditions.

Boronate Ester Reactivity

The pinacol boronate ester at position 4 is critical for cross-coupling reactions. Key comparisons include:

  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in the target compound) may slightly reduce boron’s electrophilicity compared to electron-donating groups (e.g., methyl in 1-methyl analogs) .
  • Steric Effects : Bulky substituents near the boronate (e.g., trifluoromethylphenyl in ) hinder coupling efficiency, whereas linear chains (e.g., difluoropropyl) offer moderate steric accessibility .

Physicochemical Data

Property Target Compound 1-Isopropyl Analog () 1-Difluoromethyl ()
Molecular Formula C13H18B2F2N2O2* C17H23BN2O2 C10H15BF2N2O2
Lipophilicity (LogP) ~2.5 (est.) ~3.0 ~1.8
Solubility Low in water Low in water Moderate in polar solvents

Vorbereitungsmethoden

Alkylation of Pyrazole Boronate Esters

The most common approach involves alkylating 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a 2,2-difluoropropyl electrophile. This two-step process begins with the synthesis of the pyrazole boronate ester, followed by N-alkylation.

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
The boronate ester is typically prepared via Miyaura borylation of 4-bromo-1H-pyrazole using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. For example, a reaction with PdCl₂(dppf) in 1,4-dioxane at 80°C for 3 hours yields the boronate ester in >85% purity.

Step 2: N-Alkylation with 2,2-Difluoropropyl Electrophiles
The nitrogen atom at position 1 of the pyrazole is alkylated using 2,2-difluoropropyl triflate or bromide under basic conditions. Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 160°C under microwave irradiation for 30 minutes achieves near-quantitative yields. Sodium hydride (NaH) in DMF at 0–20°C over 12 hours is an alternative, though yields drop to 45–60%.

Direct Cyclization and Functionalization

An alternative route involves constructing the pyrazole ring from pre-functionalized precursors. For instance, hydrazine derivatives react with 1,3-diketones bearing boronate esters under Knorr-type conditions. However, this method is less prevalent due to challenges in regioselectivity and boronate stability.

Optimized Reaction Conditions

Solvent and Base Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Cs₂CO₃DMF160 (microwave)0.5100
NaHDMF201245
KOHDMSO201637

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrazole nitrogen, while microwave irradiation accelerates reaction kinetics. Cs₂CO₃ outperforms weaker bases due to its ability to deprotonate the pyrazole efficiently.

Electrophile Selection

2,2-Difluoropropyl triflate is preferred over bromide due to its superior leaving-group ability. For example, using triflate in DMF with Cs₂CO₃ achieves 100% conversion, whereas bromide derivatives require prolonged reaction times (24–48 hours) and yield <50%.

Mechanistic Insights

The alkylation proceeds via an Sₙ2 mechanism, where the pyrazole nitrogen attacks the electrophilic carbon of the 2,2-difluoropropyl group. The boronate ester remains stable under these conditions due to the electron-withdrawing effect of the dioxaborolan moiety, which mitigates unwanted side reactions.

Key Challenges :

  • Moisture Sensitivity : The boronate ester hydrolyzes in aqueous media, necessitating anhydrous conditions.

  • Regioselectivity : Competing alkylation at the pyrazole’s 3-position is minimized using bulky bases (e.g., Cs₂CO₃) that favor N1-alkylation.

Purification and Characterization

Crude products are purified via silica gel chromatography using gradients of ethyl acetate/hexanes (10–100%). High-performance liquid chromatography (HPLC) confirms purity (>95%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity:

  • ¹H NMR (CDCl₃) : δ 8.04 (s, 1H, pyrazole-H), 4.37 (t, J = 5.2 Hz, 2H, -CH₂CF₂), 1.34 (s, 12H, Bpin-CH₃).

  • MS (ESI) : m/z = 272.10 [M+H]⁺.

Industrial-Scale Considerations

Continuous flow synthesis is employed to enhance reproducibility and safety. A tubular reactor with immobilized Pd catalysts facilitates Miyaura borylation, while microreactors enable precise temperature control during alkylation. These systems achieve throughputs of 1–5 kg/day with <2% impurity levels.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible-light-mediated alkylation with 2,2-difluoropropyl iodides. Iridium-based photocatalysts (e.g., Ir(ppy)₃) in acetonitrile at room temperature achieve 70–80% yields, reducing energy consumption.

Electrochemical Synthesis

Electrochemical N-alkylation in ionic liquids (e.g., BMIM-BF₄) avoids stoichiometric bases. Applying 1.5 V versus Ag/AgCl enables 65% yield over 6 hours, though scalability remains under investigation .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2,2-difluoropropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole, and how are reaction conditions optimized?

Answer:
The synthesis typically involves:

  • Step 1: Substitution of the pyrazole ring at the 4-position with a boronic ester group via palladium-catalyzed Miyaura borylation, using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ as a catalyst in THF at 80–90°C .
  • Step 2: Alkylation of the pyrazole nitrogen with 2,2-difluoropropyl bromide in the presence of a base like K₂CO₃ in DMF at 60°C.
  • Optimization: Reaction yields depend on solvent polarity, catalyst loading (e.g., 5 mol% Pd), and stoichiometric ratios (e.g., 1.2 equivalents of B₂pin₂). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc eluent) .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

  • FT-IR: Confirms functional groups (e.g., B-O stretching at ~1350 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹) .
  • NMR:
    • ¹H NMR: Peaks for pyrazole protons (δ 7.5–8.0 ppm) and difluoropropyl CH₂ groups (δ 3.0–4.0 ppm).
    • ¹³C NMR: Assigns quaternary carbons (e.g., boron-bound carbon at ~85 ppm) .
  • X-ray Crystallography: Resolves bond lengths (e.g., B-O = 1.36–1.38 Å) and dihedral angles, confirming stereochemistry .

Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis?

Answer:
The boronic ester moiety enables coupling with aryl halides (e.g., bromobenzene) under Pd catalysis:

  • Conditions: Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2 equiv), DME/H₂O (3:1), 80°C, 12 hours.
  • Mechanism: Transmetallation between the boronate and Pd(II) intermediate forms a biaryl-Pd complex, followed by reductive elimination .
  • Yield: Typically 70–85%, depending on steric hindrance and electronic effects of coupling partners .

Advanced: How do computational studies (e.g., DFT) correlate with experimental structural data for this compound?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level, showing <0.05 Å deviation in bond lengths (e.g., B-O, C-N) compared to X-ray data .
  • Electrostatic Potential Maps: Predict reactivity at the boron center (partial positive charge) and pyrazole nitrogen (electron-rich site) .
  • Applications: Guide design of derivatives with enhanced stability or reactivity in cross-coupling reactions .

Advanced: What strategies are employed to integrate this compound into multi-step syntheses of bioactive molecules?

Answer:

  • Stepwise Functionalization: Use Suzuki coupling to attach pharmacophores (e.g., fluorophenyl groups) followed by alkylation or cyclization. Example: Synthesis of kinase inhibitors via coupling with brominated heterocycles .
  • Protection/Deprotection: Temporary masking of the boronic ester with diethanolamine to prevent side reactions during subsequent steps .
  • Challenges: Boron oxidation under acidic/oxidizing conditions requires inert atmospheres (N₂/Ar) .

Advanced: How is this compound applied in quantitative ³¹P NMR analysis of hydroxyl groups in lignin or polymers?

Answer:

  • Phosphitylation Protocol: React with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane to convert hydroxyl groups to phosphite esters.
  • ³¹P NMR Parameters: 162 MHz, CDCl₃, 25°C. Peaks for phenolic OH (δ 137–140 ppm) and aliphatic OH (δ 142–145 ppm) with integration ratios for quantification .
  • Accuracy: Comparable to traditional methods (e.g., titration) but with enhanced resolution for condensed phenolic structures .

Advanced: What contradictions exist in reported catalytic systems for its use in alkyl-alkyl cross-coupling, and how are they resolved?

Answer:

  • Contradictions: Low yields (<30%) with Pd(dba)₂ vs. >60% with Ni(COD)₂ in alkyl-alkyl couplings due to competing β-hydride elimination .
  • Resolution: Use of bulky ligands (e.g., PCy₃) or additives (e.g., Zn powder) to stabilize Ni intermediates and suppress side reactions .
  • Case Study: Coupling with 1-bromooctane achieved 75% yield using NiCl₂(dme)/PPh₃ in DMF at 100°C .

Advanced: How are stability and storage conditions optimized to prevent boronic ester hydrolysis?

Answer:

  • Storage: Under argon at –20°C in anhydrous DCM or THF. Desiccants (e.g., molecular sieves) prevent moisture ingress .
  • Stability Tests: TGA analysis shows decomposition onset at 180°C. Hydrolysis half-life in H₂O/THF (1:1) is >48 hours at pH 7 but <6 hours at pH 3 .
  • Mitigation: Avoid protic solvents (e.g., MeOH) and acidic conditions during handling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.